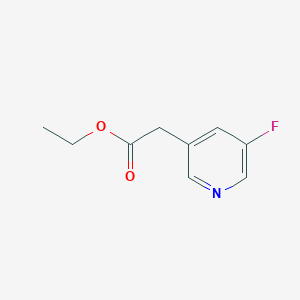

Ethyl 2-(5-fluoropyridin-3-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-fluoropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZQGAWXFCZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302437 | |

| Record name | Ethyl 5-fluoro-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-14-0 | |

| Record name | Ethyl 5-fluoro-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-fluoropyridin-3-yl)acetate

Executive Summary

Ethyl 2-(5-fluoropyridin-3-yl)acetate is a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. As a substituted pyridylacetic acid derivative, it serves as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The strategic incorporation of a fluorine atom on the pyridine ring is a common tactic in pharmaceutical development to modulate key drug-like properties, including metabolic stability, pKa, and binding affinity. This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and reactivity of this valuable building block, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights to empower your research and development endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 39891-14-0.[1] Its molecular structure combines an ethyl acetate moiety with a 5-fluoropyridine ring, creating a scaffold ripe for further chemical modification.

A summary of its key physicochemical properties is presented below. It is important to note that while some physical data like melting and boiling points are not extensively reported in public-domain literature, the provided computed values serve as a reliable estimation for experimental planning.

| Property | Value | Source |

| CAS Number | 39891-14-0 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.182 g/mol | [1] |

| Monoisotopic Mass | 183.06955 Da | [2] |

| IUPAC Name | This compound | N/A |

| InChIKey | BCZQGAWXFCZDFC-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CC1=CC(=CN=C1)F | [2] |

| Predicted XlogP | 1.1 | [2] |

| Purity | Typically ≥97% (Commercial Grade) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridylacetic acid derivatives is a well-trodden path in organic chemistry, yet the choice of route is critical and depends on factors like starting material availability, scale, and tolerance of functional groups.[3][4] Routes often begin from functionalized halopyridines, leveraging metal-catalyzed cross-coupling reactions.[3][4]

Preferred Synthetic Route: Palladium-Catalyzed Cross-Coupling

A robust and widely applicable method involves the palladium-catalyzed cross-coupling of a halopyridine with a suitable acetate enolate equivalent. This approach is favored for its high functional group tolerance and generally good yields. The key decision point is the choice of the enolate. While lithium enolates can be used, silyl ketene acetals or Reformatsky reagents (organozinc enolates) often provide better reactivity and fewer side reactions.[3][4][5] The Reformatsky reaction, in particular, is advantageous as the organozinc reagents are less reactive than their lithium or magnesium counterparts, preventing undesired reactions with the ester functionality.[5][6]

Below is a logical workflow for a laboratory-scale synthesis.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 2-(5-fluoropyridin-3-yl)acetate: Structure, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, represent a privileged class of scaffolds due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals. Ethyl 2-(5-fluoropyridin-3-yl)acetate is a key exemplar of a versatile building block within this class. Its unique electronic and structural features, conferred by the fluorine atom and the reactive ethyl acetate moiety on the pyridine core, make it a valuable intermediate for the synthesis of complex molecular architectures targeting a range of therapeutic areas.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, explore logical synthetic strategies, discuss its applications as a precursor to potent bioactive agents, detail its analytical characterization, and provide essential safety information. The insights presented herein are grounded in established chemical principles and aim to empower scientists in their pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized at the 3-position with an ethyl acetate group and at the 5-position with a fluorine atom. The electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the fluorine substituent significantly influences the molecule's reactivity and physicochemical properties.

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen. The ethyl acetate group serves as a versatile chemical handle, readily undergoing hydrolysis to the corresponding carboxylic acid, amidation, or other transformations to build molecular complexity.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and computed properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 39891-14-0 | [1][2] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |

| Molecular Weight | 183.18 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CCOC(=O)CC1=CC(=CN=C1)F | [3] |

| InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | [1][3] |

| InChIKey | BCZQGAWXFCZDFC-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 183.06955 Da | [3] |

| Purity | Typically ≥97% | [1] |

2D Molecular Structure Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis Strategies and Methodologies

The synthesis of 3,5-disubstituted pyridines like this compound requires careful regiochemical control. While a specific, publicly documented synthesis for this exact molecule is not detailed in the initial search, a logical and versatile approach can be designed based on modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[4] A common strategy involves starting with a di-halogenated pyridine and performing sequential, chemoselective coupling reactions.

Proposed Synthetic Workflow: A Cross-Coupling Approach

A plausible and efficient route would start from a commercially available precursor like 3,5-dibromopyridine or a related fluorinated analogue. The workflow leverages the differential reactivity of halogen substituents in palladium-catalyzed cross-coupling reactions to introduce the acetate moiety.

Caption: Proposed synthesis via a cross-coupling reaction.

Experimental Protocol (Hypothetical)

This protocol describes a generalized procedure based on a Negishi or Reformatsky-type cross-coupling reaction. Note: This is a conceptual workflow and requires optimization and validation in a laboratory setting.

Objective: To synthesize this compound from 3-bromo-5-fluoropyridine.

Materials:

-

3-Bromo-5-fluoropyridine

-

Zinc dust (activated)

-

Ethyl bromoacetate

-

Palladium catalyst (e.g., Pd(PPh₃)₄) or Nickel catalyst

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation of the Organozinc Reagent (Reformatsky Reagent):

-

In a flame-dried, three-neck flask under an inert atmosphere, add activated zinc dust and a small crystal of iodine to anhydrous THF.

-

Slowly add a solution of ethyl bromoacetate in anhydrous THF to the zinc suspension.

-

Gently heat the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Allow the reaction to proceed until the zinc is consumed. This forms the organozinc reagent, BrZnCH₂COOEt.

-

-

Cross-Coupling Reaction:

-

In a separate, flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-fluoropyridine and the palladium catalyst (e.g., 5 mol%) in anhydrous THF.

-

Slowly add the freshly prepared organozinc reagent from Step 1 to this solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Causality and Rationale:

-

Inert Atmosphere: The organometallic intermediates (organozinc and the active palladium species) are sensitive to oxygen and moisture, necessitating an inert atmosphere to prevent decomposition and ensure high yields.

-

Palladium Catalyst: The palladium catalyst is essential for the cross-coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new carbon-carbon bond.

-

Organozinc Reagent: Organozinc reagents are chosen for their moderate reactivity, which helps to prevent side reactions while still being effective in the cross-coupling process. They are generally more functional group tolerant than Grignard or organolithium reagents.

Applications in Drug Discovery

The 3,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as an ideal starting point for creating libraries of novel compounds for drug screening. Research has identified 3,5-disubstituted pyridines as having potent activity against drug-resistant Mycobacterium tuberculosis and as general antimicrobial agents.[5][6]

Role as a Key Intermediate

The true value of this molecule lies in its potential for chemical elaboration. The ester functionality can be readily converted into a wide range of other functional groups, allowing for systematic structure-activity relationship (SAR) studies.

Caption: Key derivatization pathways from the parent ester.

-

Hydrolysis to Carboxylic Acid: Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic workup converts the ester to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds with various amines, a common linkage in drug molecules.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form a diverse library of amides. This is a powerful strategy in drug discovery for exploring interactions with biological targets.[7]

-

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This alcohol can then be used in further synthetic transformations, such as ether formation or oxidation to an aldehyde.

The strategic placement of the fluorine atom and the versatile acetate group makes this compound a valuable asset for generating novel chemical entities with potentially improved pharmacological profiles.

Analytical Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While a full experimental dataset is not available, the expected spectral features can be reliably predicted based on the known structure and data from analogous compounds like ethyl acetate.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Ethyl Group (CH₃): A triplet signal around δ 1.2-1.3 ppm (Integration: 3H).- Ethyl Group (CH₂): A quartet signal around δ 4.1-4.2 ppm (Integration: 2H).- Methylene Bridge (CH₂): A singlet signal around δ 3.7-3.9 ppm (Integration: 2H).- Pyridine Ring Protons: Signals in the aromatic region (δ 7.5-8.5 ppm), showing characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other and the ¹⁹F nucleus. |

| ¹³C NMR | - Signals for the ethyl group carbons (~14 ppm for CH₃, ~61 ppm for CH₂).- Signal for the methylene bridge carbon (~40 ppm).- Signal for the ester carbonyl carbon (~170 ppm).- Aromatic carbons in the pyridine ring, with chemical shifts influenced by the nitrogen and fluorine substituents (C-F bond will show a large one-bond coupling constant, ¹JCF). |

| ¹⁹F NMR | - A single signal for the fluorine atom, likely a multiplet due to coupling with the adjacent aromatic protons. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 183.07.- Key Fragments: Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 138, and a peak corresponding to the acetyl cation (CH₃C=O⁺) is unlikely, but a fragment from the pyridine-CH₂⁺ portion is expected. |

| IR Spec. | - C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.- C-O Stretch (Ester): Absorption bands in the 1100-1300 cm⁻¹ region.- Aromatic C=C and C=N Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.- C-F Stretch: A strong absorption band typically in the 1000-1100 cm⁻¹ region. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: [1][10]

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions: [10][11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a strategically designed molecular building block with significant potential in medicinal chemistry. Its structure, featuring a fluorinated pyridine core and a readily transformable ethyl acetate side chain, offers a powerful platform for the synthesis of novel compounds. Understanding its molecular properties, synthetic accessibility, and potential for chemical modification is crucial for researchers aiming to develop next-generation therapeutics. This guide provides a foundational framework for harnessing the synthetic utility of this valuable compound in the ongoing quest for innovative drug candidates.

References

- LabSolutions. This compound.

- AK Scientific, Inc. Safety Data Sheet.

- PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate.

- PubChem. Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate.

- Merck Millipore. SAFETY DATA SHEET.

- BLDpharm. 39891-14-0|this compound.

- PMC - NIH. and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A.

- IOLCP. Ethyl Acetate.

- Fisher Scientific. SAFETY DATA SHEET.

- PubMed. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.

- PubChemLite. This compound (C9H10FNO2).

- 1stsci.com. Ethyl 2-(2-fluoropyridin-4-yl)acetate.

- Spectra of ethyl acetate. Spectra of ethyl acetate.

- Sigma-Aldrich. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3.

- PubChem. Ethyl 2-(5-bromopyridin-3-yl)-2,2-difluoroacetate.

- ACS Publications. Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones | The Journal of Organic Chemistry.

- SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate.

- PubMed Central. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.

- Filo. The pattern of NMR spectra obtained for ethyl acetate.

- Smolecule. Ethyl 2-(4-chlorophenyl)-2-[(3-fluoropyridine-4-carbonyl)amino]acetate.

- Google Patents. EP0333020A2 - Process for the preparation of substituted pyridines.

- YouTube. NMR spectrum of ethyl acetate.

- Organic & Biomolecular Chemistry (RSC Publishing). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.

- PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate.

- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 39891-14-0|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to Ethyl 2-(5-fluoropyridin-3-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Within this context, Ethyl 2-(5-fluoropyridin-3-yl)acetate emerges as a pivotal building block. Its structure combines the metabolically robust 5-fluoropyridine core with a versatile ethyl acetate side chain, presenting a valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals who leverage such intermediates to pioneer next-generation therapeutics.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. The structural and naming conventions for this compound are well-defined in chemical literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 39891-14-0 | [3][4] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][4] |

| Molecular Weight | 183.18 g/mol | [4] |

| Canonical SMILES | CCOC(=O)CC1=CC(=CN=C1)F | [2] |

| InChI Key | BCZQGAWXFCZDFC-UHFFFAOYSA-N | [2] |

The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl acetate group at the 3-position, linked via a methylene bridge. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Notes |

| Physical State | Liquid or low-melting solid | Based on similar structures like ethyl 2-(pyridin-4-yl)acetate.[5] |

| Boiling Point | ~250-260 °C (estimated) | Extrapolated from related pyridyl acetates.[5] |

| Monoisotopic Mass | 183.06955 Da | Computed by PubChem.[2] |

| XLogP3-AA | 1.1 | A predicted measure of lipophilicity.[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM). | Inferred from its structure. |

| Storage | Sealed in dry, room temperature conditions. | [4] |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyridines is a well-trodden field in organic chemistry. While multiple routes to this compound are conceivable, a robust and common approach involves a cross-coupling reaction. The following protocol outlines a plausible synthesis based on established methodologies, such as the Suzuki or Negishi coupling, which are staples in modern pharmaceutical process chemistry.

Conceptual Synthesis Workflow

The logic behind this proposed synthesis is to form the key C-C bond between the pyridine ring and the acetate side chain. This is efficiently achieved by coupling a pyridinyl halide (or triflate) with a zinc-based nucleophile (Negishi coupling), a reaction known for its functional group tolerance and high yields.

Caption: Proposed Negishi-type cross-coupling synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Pillar of Trustworthiness: This protocol incorporates in-situ reagent formation and a standard purification method (column chromatography), followed by analytical verification, ensuring the integrity and identity of the final product.

Step 1: Preparation of the Organozinc Reagent (Ethyl 2-(bromo-zincyl)acetate)

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add activated zinc dust (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Slowly add a solution of ethyl 2-bromoacetate (1.1 equivalents) in THF to the zinc suspension. The initiation of the reaction is often observed by a gentle exotherm. A small crystal of iodine can be added to activate the zinc if the reaction is sluggish.

-

Stir the mixture at room temperature for 1-2 hours until the majority of the zinc has been consumed, forming the Reformatsky reagent. This step is critical as the quality of the organozinc species directly impacts the yield of the subsequent coupling.

Step 2: Cross-Coupling Reaction

-

In a separate flame-dried flask under nitrogen, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents). The choice of a Pd(0) catalyst is crucial for the oxidative addition step of the catalytic cycle.

-

Transfer the freshly prepared organozinc reagent from Step 1 to the flask containing the pyridine derivative and catalyst via cannula.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates any remaining organometallic species and facilitates the separation of aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Step 4: Characterization

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the target structure.

Chemical Reactivity and Derivatization

This compound is a bifunctional molecule, offering two primary sites for chemical modification:

-

The Ester Functional Group: The ethyl ester is susceptible to a range of classical transformations.

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) or acid will hydrolyze the ester to the corresponding carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid. This acid is a common precursor for forming amide bonds via peptide coupling reagents (e.g., EDC, HATU).

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(5-fluoropyridin-3-yl)ethanol.

-

-

The Fluoropyridine Ring: The aromatic ring is relatively electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide, which can alter the electronic properties of the ring and direct further substitutions.

-

Further Substitution: While the ring is deactivated, nucleophilic aromatic substitution (SₙAr) could be possible under harsh conditions, potentially displacing the fluorine atom, although this is less common for fluorine compared to other halogens.

-

This dual reactivity makes the compound a versatile hub for generating a library of analogues for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a strategic building block in drug discovery programs.[1] The 5-fluoropyridine motif is frequently employed as a bioisostere for a phenyl ring or other heterocyclic systems.

Expertise & Experience Insight: The introduction of fluorine at the 5-position serves multiple purposes. It blocks a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the half-life of the resulting drug candidate. Furthermore, the C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

A compelling example of the utility of a related fluoropyridine scaffold is in the development of agents for melanoma imaging. For instance, quinoxaline derivatives incorporating a fluoropyridin-yloxy moiety have been synthesized for targeting melanin.[6] These agents are designed for use in radionuclide imaging techniques like SPECT.[6]

Caption: Logical workflow from building block to a final API.

This workflow illustrates how the initial ester is first converted to a more reactive carboxylic acid, which is then coupled to a complex amine fragment to assemble the final, biologically active molecule. This strategy is fundamental to the modular synthesis of drug candidates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluoropyridines can be used to establish prudent laboratory practices.[7][8]

Hazard Identification (Anticipated):

-

Skin Irritation (H315): May cause skin irritation upon contact.[9]

-

Eye Irritation (H319): May cause serious eye irritation.[9]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[9]

-

Flammability: Related compounds like 3-fluoropyridine are flammable liquids.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[7] Keep away from heat, sparks, and open flames.

References

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 39891-14-0|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]

- 6. [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 3-Fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. labsolu.ca [labsolu.ca]

- 10. fishersci.ch [fishersci.ch]

Physical and chemical properties of Ethyl 2-(5-fluoropyridin-3-YL)acetate

An In-depth Technical Guide to Ethyl 2-(5-fluoropyridin-3-YL)acetate

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 39891-14-0), a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, spectroscopic signatures, and logical synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated pyridine derivatives as intermediates for synthesizing novel therapeutic agents. The discussion emphasizes the causality behind its characteristics, providing field-proven insights into its handling, analysis, and potential applications as a structural motif and potential prodrug.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an ethyl acetate group at the 3-position. The strategic placement of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery.

-

IUPAC Name: this compound[1]

-

SMILES: CCOC(=O)CC1=CC(=CN=C1)F[1]

-

InChIKey: BCZQGAWXFCZDFC-UHFFFAOYSA-N[1]

Caption: 2D representation of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, compiled from reputable chemical databases, provides a quantitative profile of the title compound.

| Property | Value | Source |

| Molecular Weight | 183.18 g/mol | [2][3] |

| Monoisotopic Mass | 183.06955 Da | [1] |

| Appearance | Not specified (typically an oil or low-melting solid) | - |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Predicted XlogP | 1.1 | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, ethyl acetate, and acetone. | [4] |

| Storage | Store sealed in a dry place at room temperature. | [3] |

The predicted XlogP value of 1.1 suggests a moderate lipophilicity, a key parameter for cell membrane permeability and overall drug-likeness.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach involving NMR, Mass Spectrometry, and IR spectroscopy is standard practice. While specific spectra for this compound are not publicly available, we can predict the expected signatures based on its structure.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should feature distinct signals for the ethyl group protons (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and three distinct aromatic protons on the pyridine ring, with coupling patterns influenced by the nitrogen and fluorine atoms.

-

¹³C NMR: Nine distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.[5]

-

Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at m/z 184.07683.[1] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (typically ~1735 cm⁻¹), C-F stretching vibrations, and C=N/C=C stretching from the pyridine ring.

Caption: Standard workflow for the analytical characterization of the compound.

Chemical Reactivity and Synthesis

Reactivity Profile: The reactivity is governed by its functional groups:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid.[6] This reaction is fundamental for its potential use as a prodrug, where in-vivo esterases would catalyze the conversion.

-

Pyridine Ring: The pyridine ring is generally electron-deficient. The fluorine atom further deactivates the ring towards electrophilic substitution. Nucleophilic aromatic substitution is a more likely transformation, though it requires harsh conditions.

-

Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are weakly acidic and can be deprotonated by a strong base to form an enolate, enabling further functionalization at this position.

Plausible Synthetic Route: A common and efficient method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor. This approach is widely used due to the commercial availability of the starting acid and the simplicity of the reaction.

Caption: Plausible Fischer esterification route to the target compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.

-

Scaffold for Bioactive Molecules: The fluoropyridine motif is a privileged structure found in numerous approved drugs and clinical candidates. Its presence can enhance binding affinity to biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Prodrug Strategy: Carboxylic acids in drug candidates often suffer from poor membrane permeability due to their polarity and ionization at physiological pH. Converting the acid to an ethyl ester can create a more lipophilic prodrug that can cross cell membranes more effectively.[7] Once inside the cell or in systemic circulation, endogenous esterases can cleave the ester to release the active carboxylic acid parent drug.[7][8] This strategy has been successfully employed for numerous drugs, including oseltamivir.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data sheets, this compound presents several hazards.

-

GHS Hazard Statements:

-

Signal Word: Warning[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Facilities should be equipped with an eyewash station.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]

-

Spill Management: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[9]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and the presence of a metabolically robust fluoropyridine core, make it an ideal starting point for drug discovery programs. Understanding its spectroscopic profile, reactivity, and safe handling procedures is essential for any researcher intending to utilize this versatile compound in their work.

References

-

PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

LabSolutions. This compound. [Link]

-

PubChemLite. This compound (C9H10FNO2). [Link]

-

PubChem. Ethyl 2-(5-bromopyridin-3-yl)-2,2-difluoroacetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of Ethyl (2-acetylamino-4-p-chlorophenyl-thiazol-5-yl)acetate. [Link]

- Google Patents.

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

-

ResearchGate. ¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R.... [Link]

-

IUCrData. Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. [Link]

-

YouTube. Structure Elucidation in Organic Chemistry - Ethyl Acetate. [Link]

-

Appretech Scientific Limited. 2-(6-bromo-5-fluoropyridin-3-yl)acetic acid. [Link]

-

Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

PubMed Central (PMC). Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 2. labsolu.ca [labsolu.ca]

- 3. 39891-14-0|this compound|BLD Pharm [bldpharm.com]

- 4. 9-phenanthrenylboronic acid CAS#: 68572-87-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(5-FLUOROPYRIDIN-3-YL)ACETIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-(5-fluoropyridin-3-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of Ethyl 2-(5-fluoropyridin-3-YL)acetate, a key building block in modern medicinal chemistry. Recognizing the challenges in obtaining direct spectral data for every novel compound, this paper emphasizes a methodology-driven approach. It details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation and purity assessment of the title compound. By integrating established spectroscopic principles with proven experimental protocols, this guide serves as a self-validating system for researchers and drug development professionals, ensuring the scientific integrity of their findings.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridine derivative of significant interest in pharmaceutical research and development. The pyridine scaffold is a ubiquitous feature in a vast array of approved drugs, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. As a result, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

The precise structural characterization of such intermediates is a cornerstone of drug discovery, ensuring the identity, purity, and stability of the synthesized molecules.[1] This guide provides a detailed walkthrough of the essential analytical techniques required to achieve a comprehensive structural and purity profile of this compound.

Synthesis Strategy: A Plausible Route via the Reformatsky Reaction

The proposed synthetic pathway would commence with a Reformatsky reaction between a suitable 5-fluoropyridine-3-carbaldehyde and an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc.[4][5]

Figure 1: Proposed synthesis workflow for this compound.

Understanding the synthetic route is crucial for a thorough structural analysis, as it provides insights into potential impurities and side-products that may be present in the final sample.

Purity Assessment: A Prerequisite for Accurate Structural Elucidation

Chromatographic Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the purity of pharmaceutical intermediates.[1]

-

HPLC Protocol:

-

Column: A reverse-phase C18 column is typically suitable for this type of compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) is appropriate.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

-

GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally effective.

-

Injection: A split/splitless injector is used, with the sample dissolved in a volatile solvent like ethyl acetate.

-

Oven Program: A temperature gradient is programmed to ensure the separation of the target compound from any volatile impurities.

-

Detection: A Mass Spectrometer (MS) detector provides both quantitative data for purity assessment and qualitative data for the identification of impurities.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can be used to determine the absolute purity of crystalline compounds without the need for a reference standard.[6][7] The method is based on the principle that impurities broaden the melting point of a substance. For reliable results, the compound should have a purity of at least 98% and not decompose during melting.[7]

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A combination of NMR, MS, and FTIR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as acetone-d₆ or DMSO-d₆ can be used depending on the compound's solubility.

-

Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Tube: Use a clean, high-quality 5 mm NMR tube.

Based on the structure of this compound, the following proton signals are anticipated:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-2 | ~8.5 | d | ~2.5 (⁴JH-F) | 1H |

| Pyridine H-4 | ~7.8 | ddd | ~8.5 (³JH-H), ~2.5 (⁴JH-H), ~1.0 (⁵JH-F) | 1H |

| Pyridine H-6 | ~8.4 | d | ~4.5 (³JH-H) | 1H |

| -CH₂- (acetate) | ~3.7 | s | - | 2H |

| -O-CH₂- (ethyl) | ~4.2 | q | ~7.1 | 2H |

| -CH₃ (ethyl) | ~1.3 | t | ~7.1 | 3H |

-

Rationale: The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm). The fluorine atom at the 5-position will cause through-space coupling to the adjacent protons, leading to additional splitting of their signals. The methylene protons of the acetate group will appear as a singlet, while the ethyl group will exhibit a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-5 | ~158 (d, ¹JC-F ≈ 240 Hz) |

| Pyridine C-2 | ~150 (d, ³JC-F ≈ 4 Hz) |

| Pyridine C-6 | ~148 (d, ³JC-F ≈ 15 Hz) |

| Pyridine C-4 | ~138 (d, ²JC-F ≈ 20 Hz) |

| Pyridine C-3 | ~135 |

| -C=O (ester) | ~170 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~41 |

| -CH₃ (ethyl) | ~14 |

-

Rationale: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F). The other pyridine carbons will show smaller two- and three-bond couplings to the fluorine. The carbonyl carbon of the ester will be the most downfield signal among the sp³ hybridized carbons.

Figure 2: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

As described in the purity assessment section, GC-MS is a suitable technique. Electron Ionization (EI) is a common ionization method for this type of analysis.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 183, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 138.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 154.

-

Loss of the entire ester side chain: A fragment corresponding to the 5-fluoropyridin-3-yl-methyl cation.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, could also be observed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | 1735-1750 (strong) |

| C-O (ester) | 1150-1250 (strong) |

| C-F (aromatic) | 1100-1400 |

| C=N, C=C (pyridine ring) | 1400-1600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

-

Rationale: The most prominent peak in the IR spectrum will be the strong carbonyl stretch of the ester group. The C-O stretch of the ester and the C-F stretch will also be significant. The aromatic C-H and C=C/C=N stretching vibrations will appear in their characteristic regions.

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[7]

Crystallization Protocol

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound to promote the growth of single crystals.

Figure 3: Workflow for single-crystal X-ray crystallography.

Once suitable single crystals are obtained, they can be analyzed using a diffractometer to determine the precise arrangement of atoms in the crystal lattice, providing definitive proof of the molecular structure.

Conclusion

The structural analysis of this compound requires a systematic and multi-technique approach. By first ensuring the purity of the sample through chromatographic and thermal methods, subsequent spectroscopic analysis via NMR, MS, and FTIR can provide a comprehensive and confident structural assignment. While this guide provides a robust framework based on established principles, the ultimate confirmation of the three-dimensional structure is achieved through single-crystal X-ray crystallography. This rigorous analytical workflow is essential for ensuring the quality and integrity of this important pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

-

Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1043-1048. Retrieved from [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972. Retrieved from [Link]

-

MDPI. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1034-1043. Retrieved from [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

Reactivity of the fluoropyridine ring in Ethyl 2-(5-fluoropyridin-3-YL)acetate

An In-depth Technical Guide to the Reactivity of the Fluoropyridine Ring in Ethyl 2-(5-fluoropyridin-3-YL)acetate

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of bioactive molecules.[1][2] this compound represents a key structural motif, where the interplay between the electronegative fluorine atom, the electron-deficient pyridine core, and the C3-alkylester substituent dictates a unique and versatile reactivity profile. This technical guide provides an in-depth analysis of the chemical behavior of the 5-fluoropyridin-3-yl ring system. We will explore the foundational electronic effects that govern its reactivity and delve into key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. Each section provides a mechanistic rationale, field-proven experimental protocols, and a discussion of regioselectivity, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block in complex molecule synthesis.

Electronic Landscape of the 5-Fluoropyridin-3-yl Moiety

The reactivity of any aromatic system is fundamentally governed by its electronic distribution. In this compound, the pyridine nitrogen and the C5-fluorine atom are the primary determinants of the ring's electrophilicity and the acidity of its C-H bonds.

-

Inductive Effects (-I): Both the pyridine nitrogen and the fluorine atom are highly electronegative, exerting strong electron-withdrawing inductive effects. This synergistically reduces the electron density across the entire ring system, rendering it significantly more electrophilic (electron-poor) than a corresponding benzene ring. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6), making them susceptible to nucleophilic attack.[3][4]

-

Resonance Effects (+R): The fluorine atom possesses lone pairs that can, in principle, be donated back to the ring through a resonance effect. However, due to the poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this mesomeric donation is weak and is largely overshadowed by its powerful inductive withdrawal.

-

The C3-Substituent: The ethyl acetate group is attached via a methylene (-CH₂-) spacer. This insulates the ring from the direct resonance effects of the carbonyl group. Its influence is primarily a weak electron-withdrawing inductive effect, which further contributes to the overall electron-poor nature of the heterocycle.

The confluence of these effects makes the 5-fluoropyridine ring highly activated towards specific classes of chemical transformations, which can be selectively exploited for molecular functionalization.

Caption: Dominant inductive effects (-I) of Nitrogen and Fluorine.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the fluoropyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

Mechanistic Rationale & Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

-

Addition: The nucleophile attacks a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For pyridines, attack at the C2 and C4 positions (ortho and para to the nitrogen) is strongly favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][4][5]

-

Elimination: The aromaticity is restored by the expulsion of the leaving group.

In the context of this compound, the fluorine atom at C5 is not positioned for direct displacement via the most stabilized intermediates (which would require attack at C2 or C4). However, fluoropyridines are generally more reactive in SNAr than their chloro- or bromo- counterparts because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.[6]

For this specific molecule, if a different leaving group (e.g., Cl, Br) were present at the C2 or C6 position, SNAr would proceed readily at that site. The primary utility of the C5-fluoro substituent is its powerful ring activation.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a representative SNAr reaction on a 2-halo-5-fluoropyridine derivative, illustrating the principles applicable to the activated ring system.

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq.), the desired amine nucleophile (e.g., morpholine, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Nucleophile | Amine, Alkoxide, Thiolate | A wide range of nucleophiles can be employed. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the acid formed if the nucleophile is not anionic. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |

| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. |

Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful regioselective method for the functionalization of C-H bonds.[7] The strategy involves a heteroatom-containing "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to a specific adjacent (ortho) position.[8][9]

Mechanistic Rationale & Regioselectivity

In this compound, there are several potential directing groups and acidic protons.

-

Directing Groups: The pyridine nitrogen is a potent DMG. The C5-fluorine is also a known, albeit weaker, DMG.[10]

-

Acidic Protons: The protons at C2, C4, and C6 are the most likely candidates for deprotonation due to the electron-withdrawing nature of the ring and substituents.

The regioselectivity is determined by a combination of coordination and proton acidity. The C4-H is positioned between the two directing influences of the pyridine nitrogen (meta) and the fluorine atom (ortho), and is electronically activated by both. The C2-H and C6-H are both ortho to the powerful nitrogen DMG. In many 3,5-disubstituted pyridines, metalation often occurs at the C4 position, which is flanked by the two substituents. However, direct lithiation at C2 or C6 is also highly plausible. The precise outcome can be sensitive to the base, solvent, and temperature used. Following deprotonation, the resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Caption: Workflow for Directed ortho-Metalation and Electrophile Trapping.

Experimental Protocol: DoM and Iodination

This protocol provides a general method for the C4-functionalization of a 3,5-disubstituted pyridine via DoM.

-

Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq.) to the cold THF.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.

-

Litiation: Stir the resulting solution at -78 °C for 1-2 hours to allow for complete deprotonation.

-

Electrophile Quench: Dissolve the electrophile (e.g., iodine (I₂), 1.2 eq.) in anhydrous THF and add it slowly to the aryllithium solution at -78 °C. Allow the reaction to stir for an additional hour at -78 °C before warming slowly to room temperature.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with sodium thiosulfate solution (to remove excess iodine) and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming C-C bonds.[11] While the C(sp²)-F bond is generally robust and less prone to oxidative addition than C-Br or C-I bonds, the fluoropyridine scaffold can be readily utilized in these transformations if a suitable coupling handle (like a halide or triflate) is present at another position.

Mechanistic Rationale

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-fluoropyridine), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, an organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The 5-fluoro and 3-alkylacetate substituents on our target molecule would act as spectator groups, electronically influencing the reaction rate but not participating directly. Their presence is generally well-tolerated under typical Suzuki conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki coupling using a hypothetical bromo-derivative, Ethyl 2-(2-bromo-5-fluoropyridin-3-yl)acetate, as the electrophile.

-

Reagent Assembly: In a microwave vial or Schlenk flask, combine the aryl bromide (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

-

Inerting: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is common. For microwave-assisted synthesis, irradiate at 100-150 °C for 10-30 minutes.[12] Monitor for completion by LC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos/SPhos-based | Choice depends on substrate reactivity; phosphine ligands stabilize the catalyst.[13] |

| Boron Source | Boronic Acid, Pinacol Ester, MIDA Boronate | Esters and MIDA boronates offer enhanced stability against protodeboronation.[13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step.[11] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes both organic and inorganic reagents. |

Conclusion

This compound is a chemically versatile scaffold whose reactivity is dominated by the powerful electron-withdrawing properties of the pyridine nitrogen and the C5-fluorine substituent. This electronic profile activates the ring towards a range of valuable synthetic transformations. While the C5-fluoro group itself is not typically displaced in SNAr reactions, its presence significantly enhances the ring's susceptibility to nucleophilic attack at other positions. Furthermore, the molecule is an excellent substrate for regioselective C-H functionalization via Directed ortho-Metalation, enabling the introduction of diverse electrophiles at positions ortho to the ring's directing groups. Finally, the fluoropyridine core is a stable and reliable component in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl structures. A thorough understanding of these distinct reactivity modes empowers the modern chemist to strategically employ this building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

- Benchchem. The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide.

-

PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Available from: [Link]

-

ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

-

Royal Society of Chemistry. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

-

PubChem. Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate. Available from: [Link]

-

ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available from: [Link]

-

Royal Society of Chemistry. Effect of aromatic ring fluorination on CH…π interactions. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

-

Zeitschrift für Naturforschung. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Available from: [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.

-

Grokipedia. Directed ortho metalation. Available from: [Link]

-

Quora. Why nucleophilic substitution in pyridine favours at position-2?. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

-

University of Rochester. Directed (ortho) Metallation. Available from: [Link]

-

Andrew G. Myers Research Group, Harvard University. ortho metalation. Available from: [Link]

- Benchchem. Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

-

PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. Available from: [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

-

PubChem. Ethyl 2-(5-bromopyridin-3-yl)-2,2-difluoroacetate. Available from: [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

- Google Patents. Process for the preparation of substituted pyridines.

-

ACS Publications. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Available from: [Link]

-

MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate... Available from: [Link]

-

ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

-

IUCrData. Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(5-fluoropyridin-3-YL)acetate

Introduction

Ethyl 2-(5-fluoropyridin-3-YL)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. The fluorine substitution on the pyridine ring can significantly influence the molecule's reactivity, metabolic stability, and overall efficacy in the final active pharmaceutical ingredient (API).[1] Ensuring the chemical integrity of this intermediate throughout its lifecycle—from synthesis and storage to its incorporation into the final drug product—is paramount for the safety, quality, and efficacy of the therapeutic agent.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into its inherent chemical stability, potential degradation pathways under various stress conditions, and best practices for storage and handling. This document is intended for researchers, scientists, and drug development professionals who work with this critical intermediate.

Chemical Profile and Inherent Stability

This compound possesses a chemical structure that includes a fluorinated pyridine ring and an ethyl ester functional group. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring influences the electron density distribution across the molecule, impacting its reactivity and stability.[2] The ester group, while common, is susceptible to hydrolysis under both acidic and basic conditions.

Supplier specifications generally recommend storing the compound in a dry, sealed container at room temperature, with some indicating a shelf life of up to 1095 days under these conditions. However, to fully understand the compound's stability profile, a comprehensive evaluation under stressed conditions is necessary.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be anticipated. A proactive understanding of these pathways is crucial for developing robust analytical methods and stable formulations.

Hydrolytic Degradation

The ester linkage in this compound is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, leading to the formation of 2-(5-fluoropyridin-3-YL)acetic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and ethanol. This process is typically faster than acid-catalyzed hydrolysis.

The rate of hydrolysis is significantly influenced by pH and temperature.[3]

Oxidative Degradation

The pyridine ring, while aromatic, can be susceptible to oxidation, particularly at the nitrogen atom, which can lead to the formation of an N-oxide derivative. The presence of the fluorine atom may influence the susceptibility of the ring to oxidative processes. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[4][5]

Photodegradation